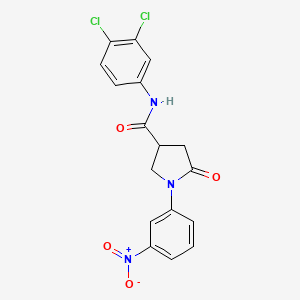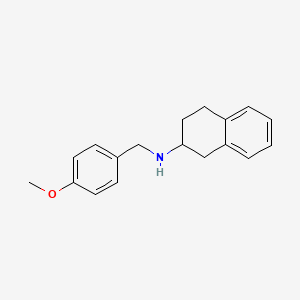
N-(3,4-dichlorophenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as DNP, is a chemical compound that has been extensively studied for its biochemical and physiological effects. DNP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 310.2 g/mol. It was first synthesized in 1931 and has since been used in various scientific research applications.
作用機序
DNP acts by uncoupling oxidative phosphorylation in mitochondria, which leads to the dissipation of the proton gradient and the uncoupling of ATP synthesis from electron transport. This results in an increase in metabolic rate and energy expenditure, which can lead to weight loss and other metabolic benefits.
Biochemical and Physiological Effects:
DNP has been shown to have a number of biochemical and physiological effects, including increased oxygen consumption, increased metabolic rate, and increased heat production. It has also been shown to improve insulin sensitivity, reduce oxidative stress, and improve mitochondrial function.
実験室実験の利点と制限
DNP has several advantages for use in laboratory experiments, including its ability to uncouple mitochondrial respiration and its well-characterized mechanism of action. However, DNP is also highly toxic and can cause severe side effects, including hyperthermia, tachycardia, and death. As a result, its use in laboratory experiments must be carefully monitored and controlled.
将来の方向性
There are several potential future directions for the study of DNP, including its use as a treatment for metabolic disorders such as obesity and type 2 diabetes, its investigation as a potential therapy for neurodegenerative diseases, and its use as a research tool to study mitochondrial function and dysfunction. However, further research is needed to fully understand the biochemical and physiological effects of DNP and to develop safe and effective therapeutic applications.
合成法
DNP can be synthesized through a multistep process involving the reaction of 3,4-dichloroaniline with 3-nitrobenzoyl chloride, followed by the addition of pyrrolidine and the subsequent formation of the carboxamide group. The synthesis of DNP is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
DNP has been extensively studied for its potential use as a mitochondrial uncoupler, which means that it can disrupt the electron transport chain in mitochondria and increase the production of heat and energy. This property of DNP has led to its investigation as a potential treatment for obesity, metabolic disorders, and other conditions related to mitochondrial dysfunction.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4/c18-14-5-4-11(7-15(14)19)20-17(24)10-6-16(23)21(9-10)12-2-1-3-13(8-12)22(25)26/h1-5,7-8,10H,6,9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSAJBCCTCXKJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dimethylphenyl)-3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5222539.png)
![N-methyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5222543.png)
![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B5222544.png)
![N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B5222553.png)
![3-(3-bromophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5222559.png)
![1-(3-nitrophenyl)-5-[3-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5222560.png)
![5-[(5-bromo-2-furyl)methylene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222570.png)
![N,N'-[(4-methoxyphenyl)methylene]bis(2,2-diphenylacetamide)](/img/structure/B5222574.png)
![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyridinylmethyl)-2-pyrimidinamine](/img/structure/B5222585.png)
![3-phenoxy-N-{1-[1-(1-piperidinylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5222593.png)
![ethyl 4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5222597.png)

![5-{5-bromo-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222624.png)